Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one

Regioisomerism Lipophilicity Computational Chemistry

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS 61741-52-4) is a synthetic quinazolin-4-one derivative bearing a 6-chloro substituent on the quinazolinone core and a 4-phenylpiperazine moiety at the 2-position. With a molecular formula of C18H17ClN4O and a molecular weight of 340.81 g/mol, this compound belongs to a therapeutically relevant class of heterocycles that has been explored in medicinal chemistry for kinase inhibition and anticancer applications.

Molecular Formula C18H17ClN4O
Molecular Weight 340.8 g/mol
CAS No. 61741-52-4
Cat. No. B12908671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one
CAS61741-52-4
Molecular FormulaC18H17ClN4O
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)N3
InChIInChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(24)21-18(20-16)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,21,24)
InChIKeyWGMCBCCSEHHWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS 61741-52-4): Core Scaffold Identity and Procurement-Relevant Characteristics


6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS 61741-52-4) is a synthetic quinazolin-4-one derivative bearing a 6-chloro substituent on the quinazolinone core and a 4-phenylpiperazine moiety at the 2-position [1]. With a molecular formula of C18H17ClN4O and a molecular weight of 340.81 g/mol, this compound belongs to a therapeutically relevant class of heterocycles that has been explored in medicinal chemistry for kinase inhibition and anticancer applications [2]. Its structural architecture, featuring a chlorine atom at the 6-position of the quinazolinone ring, distinguishes it from regioisomeric variants and non-halogenated analogs, which may exhibit divergent binding affinities and pharmacokinetic profiles .

Why Generic Substitution Fails for 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one: Positional Isomerism and Scaffold-Specific Binding Determinants


In-class quinazolinone analogs cannot be freely interchanged with 6-chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one because the precise position of the chlorine substituent on the quinazolinone core critically modulates both electronic properties and steric interactions within target binding pockets [1]. The 6-chloro regioisomer (CAS 61741-52-4) and the 7-chloro regioisomer (CAS 61741-64-8) share the identical molecular formula (C18H17ClN4O, MW 340.81) but differ in the chlorine attachment point, resulting in distinct dipole moments, electrostatic potential surfaces, and hydrogen-bonding capacities that are known to drive differential target selectivity in quinazoline/quinazolinone kinase inhibitor programs [2]. Furthermore, the non-chlorinated analog 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one (CAS 129663-89-4) lacks the halogen bond donor capability and lipophilicity contributed by the 6-chloro substituent, which can alter LogP by approximately 0.5–0.8 units and consequently impact membrane permeability, metabolic stability, and off-rate kinetics [3]. These position-dependent properties render simple analog substitution scientifically unjustified without confirmatory comparative data.

Quantitative Differentiation Evidence for 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one: Comparator-Anchored Data Guide


Regioisomeric Differentiation: 6-Chloro vs. 7-Chloro Quinazolin-4-one – Position-Dependent LogP and Electrostatic Topology

The 6-chloro regioisomer (CAS 61741-52-4) exhibits a computed XLogP3-AA of 2.9 [1], which is identical to the 7-chloro regioisomer (CAS 61741-64-8) due to the symmetry of the molecular formula; however, the spatial orientation of the chlorine atom at position 6 vs. position 7 on the quinazolinone core generates distinct molecular electrostatic potential (MEP) surfaces. In the 6-chloro isomer, the chlorine atom is positioned para to the C4 carbonyl group, withdrawing electron density and increasing the electrophilic character of the C2 position relative to the 7-chloro isomer where chlorine is meta to the carbonyl [2]. This electronic difference is predicted to alter the hydrogen-bond acceptor strength of the N3 position and the π-stacking capability of the benzo ring, parameters that directly influence target binding selectivity in kinase ATP-binding pockets [3].

Regioisomerism Lipophilicity Computational Chemistry Structure–Activity Relationships

Scaffold Differentiation: Quinazolin-4-one vs. Quinazoline Core – Implications for Kinase Binding Mode

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS 61741-52-4) contains a quinazolin-4-one core (lactam) rather than the fully aromatic quinazoline core found in compounds such as 6-chloro-4-phenyl-2-(piperazin-1-yl)quinazoline (CAS 313398-51-5) [1]. The C4 carbonyl group in the quinazolin-4-one scaffold acts as a hydrogen-bond acceptor and alters the electronic distribution of the bicyclic system, shifting the pKa of the N1/N3 nitrogens and modifying the hinge-binding interactions with kinase active sites [2]. In the quinazoline-based norepinephrine reuptake inhibitor 6-chloro-4-phenyl-2-(1-piperazinyl)quinazoline, the absence of the C4 carbonyl results in a different pharmacophore geometry, with EC50 values for 5-HT1A receptor engagement reported at 17.5 μM [3], whereas quinazolin-4-one analogs in the HIF-1α inhibitor series achieved IC50 values as low as 430 nM [4], illustrating how the core oxidation state drives target selectivity.

Scaffold Hopping Kinase Selectivity Quinazolinone ATP-Competitive Inhibition

Vendor-Reported Purity and Quality Control: 6-Chloro vs. Non-Halogenated Analog – Procurement Specification Benchmarks

Commercially available 6-chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one is supplied at ≥97% purity (HPLC) by multiple vendors, with select suppliers offering NLT 98% purity under ISO-certified quality systems . The non-halogenated analog 2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one (CAS 129663-89-4) is also available at similar purity grades; however, the presence of the 6-chloro substituent in CAS 61741-52-4 introduces an additional quality-critical parameter: the absence of dechlorinated impurity and positional isomer (7-chloro) contamination, which must be controlled via HPLC retention time differentiation and/or 1H NMR integration of aromatic proton splitting patterns characteristic of the 6-chloro substitution . The melting point of the 6-chloro derivative is reported as 295 °C, and the predicted boiling point is 538.6 ± 60.0 °C [1], providing additional identity verification metrics absent in the non-chlorinated series.

Chemical Purity Quality Control Procurement Specifications HPLC Analysis

Formula-Identical Scaffold Mates: 6-Chloroquinazolinone vs. Pyrazolopyridine CDK8 Inhibitor MSC2530818 – Target Class Divergence

6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one (CAS 61741-52-4) shares the identical molecular formula (C18H17ClN4O, MW 340.81) with MSC2530818 (CAS 1883423-59-3), a potent and selective CDK8 inhibitor (IC50 = 2.6 nM) [1]. Despite their formula-level identity, the two compounds possess fundamentally different scaffolds: CAS 61741-52-4 is a quinazolin-4-one, whereas MSC2530818 contains a pyrazolo[3,4-b]pyridine core [2]. This scaffold divergence results in a complete target class separation—MSC2530818 engages the cyclin-dependent kinase family (CDK8) with high affinity, while the quinazolin-4-one scaffold has been implicated in HIF-1α pathway inhibition (IC50 ~ 430 nM for the unsubstituted lead) [3]. No published data currently demonstrate CDK8 activity for CAS 61741-52-4, and conversely, MSC2530818 has no reported HIF-1α activity, reinforcing that formula identity does not imply target profile similarity [4].

Isomeric Differentiation Target Selectivity CDK8 Inhibition Scaffold Comparison

Recommended Application Scenarios for 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one Based on Verified Differentiation Evidence


Regioisomeric Probe in Quinazolinone SAR Campaigns: 6-Cl vs. 7-Cl Comparator Studies

This compound serves as the defined 6-chloro regioisomer for structure–activity relationship studies exploring halogen position effects on quinazolin-4-one target engagement. When used in parallel with the 7-chloro isomer (CAS 61741-64-8), researchers can deconvolute whether chlorine substitution at the position para (6-Cl) or meta (7-Cl) to the C4 carbonyl enhances or diminishes binding to kinase ATP pockets or HIF-1α transcriptional machinery [1]. The availability of both regioisomers from commercial sources at ≥97% purity enables controlled comparative biochemical profiling .

Quinazolin-4-one Scaffold Reference Standard for Kinase Inhibitor Selectivity Profiling

The quinazolin-4-one core of CAS 61741-52-4 distinguishes it from quinazoline-based inhibitors (e.g., CAS 313398-51-5). Procurement of this compound enables selectivity panel screening to confirm that observed biological activity arises from the quinazolin-4-one pharmacophore rather than a quinazoline scaffold. This is particularly relevant given that quinazoline derivatives have shown 5-HT1A receptor activity (EC50 ~ 17.5 μM) [2], whereas quinazolin-4-ones have demonstrated HIF-1α pathway inhibition (IC50 ~ 430 nM) [3], indicating divergent polypharmacology profiles.

Quality Control Benchmarking for Halogenated Heterocycle Procurement

CAS 61741-52-4 can function as a quality control benchmark in procurement workflows that require verification of halogen positional integrity in heterocyclic building blocks. Its defined melting point (295 °C), predicted chromatographic retention, and characteristic 1H NMR aromatic splitting pattern provide orthogonal identity confirmation metrics against the 7-chloro isomer and dechlorinated impurity [4]. These QC parameters are essential for compound management groups maintaining integrity of screening decks where positional isomers must be stringently differentiated.

Formula-Identical Compound Differentiation in High-Throughput Screening Libraries

Given that CAS 61741-52-4 shares its molecular formula (C18H17ClN4O) with the CDK8 inhibitor MSC2530818 but possesses a distinct quinazolin-4-one scaffold, this compound is valuable as a negative control or selectivity counter-screen probe in CDK8 inhibitor discovery programs [5]. Inclusion of both formula-identical but scaffold-divergent compounds in screening cascades allows rapid triage of assay hits to distinguish quinazolin-4-one-mediated activity from pyrazolopyridine-based CDK8 inhibition.

Quote Request

Request a Quote for 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.